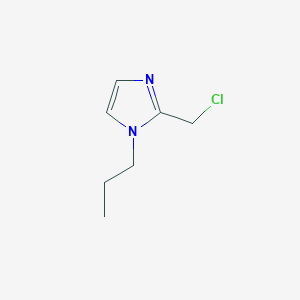

2-Chloromethyl-1-propyl-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

737751-90-5 |

|---|---|

Molecular Formula |

C7H11ClN2 |

Molecular Weight |

158.63 g/mol |

IUPAC Name |

2-(chloromethyl)-1-propylimidazole |

InChI |

InChI=1S/C7H11ClN2/c1-2-4-10-5-3-9-7(10)6-8/h3,5H,2,4,6H2,1H3 |

InChI Key |

SDGTYLIZZURAEI-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=CN=C1CCl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloromethyl 1 Propyl 1h Imidazole and Its Precursors

Strategies for Imidazole (B134444) Ring Formation

The construction of the imidazole ring is the foundational step in the synthesis of 2-chloromethyl-1-propyl-1H-imidazole. Both classical and contemporary methods are available for this purpose, each with its own advantages and limitations.

Classical Imidazole Synthesis Approaches (e.g., Debus-Radziszewski) and their Applicability

The Debus-Radziszewski imidazole synthesis is a well-established and versatile method for the formation of imidazoles. wikipedia.orgwikiwand.com This multi-component reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.orgwikiwand.com A significant modification of this method, which is directly applicable to the synthesis of N-substituted imidazoles, involves the replacement of ammonia with a primary amine. wikipedia.orgwikiwand.com

In the context of synthesizing a precursor for this compound, propylamine would be used as the primary amine. The general reaction scheme would involve the reaction of a 1,2-dicarbonyl compound (such as glyoxal), an aldehyde (like formaldehyde), and propylamine. This approach would directly yield a 1-propyl-1H-imidazole derivative. The choice of the aldehyde component can also be strategic to introduce a group at the C2 position that can be later converted to a chloromethyl group.

Applicability of the Debus-Radziszewski Synthesis:

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Relevance to Target Compound |

| 1,2-Dicarbonyl (e.g., Glyoxal) | Aldehyde | Ammonia | Unsubstituted or C-substituted Imidazole | Foundation for the imidazole core. |

| 1,2-Dicarbonyl (e.g., Glyoxal) | Aldehyde | Primary Amine (e.g., Propylamine) | N-substituted Imidazole | Direct formation of the 1-propyl-1H-imidazole precursor. |

While the Debus-Radziszewski synthesis is a powerful tool, it can sometimes lead to the formation of side products and may require careful optimization of reaction conditions to achieve high yields. ijprajournal.com

Contemporary Methods for Regioselective Imidazole Functionalization

Modern synthetic strategies often involve the functionalization of a pre-existing imidazole ring. These methods offer a high degree of control over the position of substitution (regioselectivity). Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of substituents at specific carbon atoms of the imidazole ring. rsc.orgnih.gov

Palladium and nickel catalysts have been successfully employed for the C2-arylation and C2-alkenylation of imidazoles. rsc.orgnih.gov These reactions typically involve the direct coupling of an N-substituted imidazole with an organic halide or other coupling partners. This approach is highly relevant for the synthesis of 2-substituted-1-propyl-1H-imidazoles. For instance, a pre-formed 1-propyl-1H-imidazole could potentially undergo a directed C2-functionalization to introduce a precursor for the chloromethyl group.

Contemporary Regioselective Functionalization Methods:

| Method | Catalyst | Position of Functionalization | Potential Application |

| C-H Arylation/Alkenylation | Palladium or Nickel complexes | C2 position | Introduction of a functional group at C2 of 1-propyl-1H-imidazole. |

| Isocyanide Insertion | Palladium catalysts | C2 and C4 positions | Potential for building complex fused imidazole systems. acs.orgnih.gov |

These contemporary methods often provide access to complex imidazole derivatives that are difficult to synthesize using classical ring-forming reactions. nih.gov

Introduction of the Propyl Moiety

The introduction of the propyl group at the N1 position of the imidazole ring is a critical step in the synthesis of the target compound. This can be achieved either by incorporating the propyl group during the ring formation or by adding it to a pre-formed imidazole.

N-Alkylation Strategies for 1-Propyl-1H-imidazole Formation

The most common and straightforward method for the synthesis of 1-propyl-1H-imidazole is the N-alkylation of imidazole. This reaction involves the treatment of imidazole with a propylating agent, such as 1-bromopropane or 1-iodopropane, in the presence of a base. The base deprotonates the imidazole, forming an imidazolide anion, which then acts as a nucleophile and attacks the propyl halide.

A variety of bases and reaction conditions can be employed for this transformation. For instance, a simple and effective method involves the use of sodium hydroxide to form the sodium salt of imidazole, which is then reacted with a propyl halide. semanticscholar.org

Common N-Alkylation Conditions:

| Propylating Agent | Base | Solvent | General Yield |

| 1-Bromopropane | Sodium Hydroxide | Toluene | Good to Excellent semanticscholar.org |

| 1-Iodopropane | Potassium Carbonate | Acetonitrile (B52724) | Good |

| Propyl Tosylate | Sodium Hydride | Dimethylformamide (DMF) | High |

Alternative Approaches for Propyl Group Incorporation

An alternative to the post-synthesis N-alkylation is the incorporation of the propyl group during the initial imidazole ring formation. As mentioned in section 2.1.1, the use of propylamine in the Debus-Radziszewski synthesis directly yields a 1-propyl-substituted imidazole. wikipedia.orgwikiwand.com This approach can be advantageous as it reduces the number of synthetic steps.

For example, the reaction of glyoxal, formaldehyde, and propylamine can be employed to synthesize 1-propyl-1H-imidazole directly. This method avoids the need for a separate alkylation step and the handling of potentially hazardous alkylating agents.

Chloromethylation at the C2 Position

The final step in the synthesis of this compound is the introduction of the chloromethyl group at the C2 position. A common and effective method for this transformation is the conversion of a 2-hydroxymethyl group to a 2-chloromethyl group.

This can be achieved by first synthesizing 2-hydroxymethyl-1-propyl-1H-imidazole. This precursor can then be treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to replace the hydroxyl group with a chlorine atom. This type of reaction is a standard method for the conversion of alcohols to alkyl chlorides.

A general procedure would involve the slow addition of the 2-hydroxymethyl-1-propyl-1H-imidazole to an excess of the chlorinating agent, often at reduced temperatures, followed by controlled heating to complete the reaction. The product is typically isolated as a hydrochloride salt.

Direct Chloromethylation Techniques

Direct chloromethylation involves the introduction of a chloromethyl group onto the imidazole ring in a single step. This is typically achieved by reacting 1-propyl-1H-imidazole with a source of formaldehyde and hydrogen chloride. This method is analogous to the Blanc chloromethylation of aromatic compounds. The reaction is generally carried out in a strongly acidic medium, which activates the formaldehyde for electrophilic attack on the imidazole ring.

A common procedure involves the use of paraformaldehyde and an excess of hydrogen chloride, often in the form of concentrated hydrochloric acid. To enhance the reaction rate and yield, gaseous hydrogen chloride can be bubbled through the reaction mixture. The reaction temperature is a critical parameter and is typically maintained between 50°C and 110°C. The pressure can also be controlled, with reactions sometimes performed in a closed system to maintain the concentration of hydrogen chloride.

The regioselectivity of this reaction is a crucial consideration. For 1-substituted imidazoles, the electrophilic attack is expected to occur at the C2, C4, or C5 position. The substitution pattern is influenced by the electronic properties of the imidazole ring and the reaction conditions. For 1-alkyl-1H-imidazoles, substitution at the C2 position is often favored.

Synthesis via Precursor Functional Group Transformation (e.g., Alcohol to Chloromethyl)

An alternative and often more controlled method for the synthesis of this compound involves the conversion of a precursor alcohol, namely (1-propyl-1H-imidazol-2-yl)methanol. This two-step approach first requires the synthesis of the alcohol precursor, which can then be converted to the desired chloromethyl derivative.

The synthesis of (1-propyl-1H-imidazol-2-yl)methanol can be accomplished through various established methods for the formation of functionalized imidazoles. Once the alcohol is obtained, it is converted to the corresponding chloride. A widely used and effective reagent for this transformation is thionyl chloride (SOCl₂). The reaction of an alcohol with thionyl chloride results in the formation of the alkyl chloride, with sulfur dioxide and hydrogen chloride as byproducts.

The reaction is typically carried out in an inert solvent, such as dichloromethane or chloroform, to control the reaction temperature and facilitate product isolation. The addition of a base, like pyridine, is sometimes employed to neutralize the HCl generated during the reaction, although this can also influence the reaction mechanism and stereochemical outcome in certain cases. The reaction temperature is usually kept low initially and may be raised to reflux to ensure complete conversion.

Reaction Conditions and Optimization for Chloromethyl Imidazoles

The optimization of reaction conditions is paramount to achieving high yields and purity of chloromethyl imidazoles while minimizing the formation of byproducts. Key parameters that are often fine-tuned include the choice of reagents, solvent, temperature, reaction time, and the molar ratios of reactants.

For direct chloromethylation, the concentration of hydrogen chloride is a critical factor. The use of both aqueous and gaseous HCl has been shown to be effective. The temperature must be carefully controlled to prevent the formation of polymeric byproducts.

In the case of alcohol conversion using thionyl chloride, the stoichiometry of the reagents is important. An excess of thionyl chloride is often used to ensure complete conversion of the alcohol. The order of addition of reagents can also impact the reaction outcome. Typically, the alcohol is added slowly to a cooled solution of thionyl chloride to manage the initial exotherm.

The progress of both reaction types can be monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of complete conversion of the starting material.

| Parameter | Direct Chloromethylation | Alcohol to Chloromethyl Conversion |

| Starting Material | 1-propyl-1H-imidazole | (1-propyl-1H-imidazol-2-yl)methanol |

| Key Reagents | Formaldehyde (or paraformaldehyde), HCl | Thionyl chloride (SOCl₂) |

| Typical Solvent | Concentrated HCl | Dichloromethane, Chloroform |

| Temperature | 50-110°C | 0°C to reflux |

| Key Considerations | Regioselectivity, potential for polymerization | Availability of precursor, handling of thionyl chloride |

Purification and Isolation Techniques in Imidazole Synthesis

The purification and isolation of this compound require careful consideration due to the compound's potential reactivity. The choice of purification method depends on the physical properties of the product and the nature of the impurities present.

Following the synthesis, the crude product is often obtained as a hydrochloride salt, particularly in the case of direct chloromethylation. The initial work-up procedure typically involves neutralization of the excess acid with a base, such as sodium bicarbonate or ammonium hydroxide, followed by extraction of the product into an organic solvent.

Common purification techniques include:

Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective method for achieving high purity. The choice of solvent is critical to ensure good recovery of the desired compound while leaving impurities in the mother liquor.

Distillation: For liquid products, distillation under reduced pressure can be employed to separate the product from non-volatile impurities. This method is particularly useful for removing starting materials and byproducts with significantly different boiling points.

Chromatography: Column chromatography using silica (B1680970) gel or alumina is a versatile technique for separating the target compound from closely related impurities. The selection of an appropriate eluent system is crucial for achieving good separation.

Given the reactive nature of the chloromethyl group, it is important to carry out purification steps at moderate temperatures and to avoid prolonged exposure to nucleophilic solvents or reagents that could lead to degradation of the product.

Considerations for Scalability and Process Efficiency

The transition from a laboratory-scale synthesis to an industrial production process for this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Scalability:

Heat Management: Both direct chloromethylation and the reaction with thionyl chloride can be exothermic. Effective heat management through the use of jacketed reactors and controlled addition of reagents is crucial to prevent runaway reactions on a larger scale.

Mass Transfer: Ensuring efficient mixing becomes more challenging in large reactors. Proper reactor design and agitation are necessary to maintain homogeneity and achieve consistent reaction rates.

Reagent Handling: The safe handling of large quantities of corrosive reagents like hydrogen chloride and thionyl chloride is a primary concern. This involves the use of specialized equipment and adherence to strict safety protocols.

Process Efficiency:

Atom Economy: The direct chloromethylation method generally has a better atom economy compared to the multi-step synthesis via the alcohol precursor.

Solvent and Reagent Recovery: The ability to recover and reuse solvents and excess reagents can significantly improve the economic and environmental profile of the process.

Continuous Flow Chemistry: For large-scale production, transitioning from batch processing to a continuous flow setup can offer advantages in terms of safety, consistency, and efficiency. Continuous reactors provide better heat and mass transfer, allowing for more precise control over reaction conditions.

By carefully evaluating these factors, a robust and efficient process for the large-scale production of this compound can be developed.

Chemical Reactivity and Mechanistic Investigations of 2 Chloromethyl 1 Propyl 1h Imidazole

Reactivity of the Chloromethyl Group

The chloromethyl group attached to the C2 position of the imidazole (B134444) ring is the most reactive site in 2-Chloromethyl-1-propyl-1H-imidazole. Its reactivity is primarily governed by the carbon-chlorine bond, which is polarized due to the electronegativity of the chlorine atom, rendering the methylene (B1212753) carbon electrophilic.

Nucleophilic Substitution Reactions (SN1/SN2) at the Chloromethyl Center

The chloromethyl group readily participates in nucleophilic substitution reactions, where the chloride ion acts as a good leaving group. These reactions can theoretically proceed through either an SN1 or SN2 mechanism. organic-chemistry.org

In an SN2 (bimolecular nucleophilic substitution) reaction, a nucleophile directly attacks the electrophilic carbon of the chloromethyl group, leading to a concerted displacement of the chloride ion. youtube.com This mechanism is favored by the primary nature of the carbon center, which is sterically accessible to incoming nucleophiles. youtube.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com Reactions of analogous 2-chloromethyl-1H-benzimidazoles with various nucleophiles, such as amines and thiols, are well-documented and proceed via an SN2 pathway. researchgate.net

An SN1 (unimolecular nucleophilic substitution) mechanism would involve the initial, rate-determining departure of the chloride ion to form a primary carbocation. organic-chemistry.org However, primary carbocations are inherently unstable, making the SN1 pathway less likely for this compound under typical conditions. libretexts.org Stabilization of the carbocation intermediate would be necessary for an SN1 reaction to be favored, which is not prominent in this case. khanacademy.org

Table 1: Factors Influencing SN1 vs. SN2 Mechanisms at the Chloromethyl Center

| Factor | Favoring SN1 | Favoring SN2 | Relevance to this compound |

| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary | The primary nature of the chloromethyl carbon strongly favors the SN2 mechanism . libretexts.org |

| Nucleophile | Weak nucleophiles | Strong nucleophiles | Strong nucleophiles will favor the SN2 pathway . libretexts.org |

| Solvent | Polar protic | Polar aprotic | The choice of solvent can influence the reaction pathway. |

| Leaving Group | Good leaving group | Good leaving group | Chloride is a good leaving group, suitable for both mechanisms. |

Elimination Reactions Involving the Chloromethyl Functionality

Elimination reactions, such as E1 and E2, typically require a proton on a carbon adjacent to the carbon bearing the leaving group. In the case of this compound, the methylene carbon of the chloromethyl group does not have any attached protons. Therefore, standard beta-elimination reactions to form a double bond are not possible.

Derivatization Pathways and Product Architectures

The high reactivity of the chloromethyl group in nucleophilic substitution reactions allows for the synthesis of a wide array of derivatives. This versatility is extensively utilized in medicinal chemistry and materials science. By reacting this compound with different nucleophiles, a variety of functional groups can be introduced at the 2-position.

Table 2: Examples of Derivatization via Nucleophilic Substitution

| Nucleophile | Product Architecture |

| Amines (R-NH₂) | 2-(Aminomethyl)-1-propyl-1H-imidazoles |

| Thiols (R-SH) | 2-(Thio-methyl)-1-propyl-1H-imidazoles |

| Alcohols (R-OH) | 2-(Alkoxymethyl)-1-propyl-1H-imidazoles |

| Cyanide (CN⁻) | 2-(Cyanomethyl)-1-propyl-1H-imidazole |

These derivatization pathways are crucial for modifying the properties of the parent molecule, such as its biological activity or material characteristics. For instance, the synthesis of various benzimidazole (B57391) derivatives through nucleophilic substitution on the 2-chloromethyl group has been explored for developing new antifungal agents. nih.gov

Reactivity of the Imidazole Ring System

The imidazole ring in this compound is an aromatic heterocycle. The presence of two nitrogen atoms influences the electron density and reactivity of the ring carbons.

Electrophilic Aromatic Substitution on the Imidazole Core

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The specific conditions required for these reactions on this compound would need to be determined experimentally, as the substituents on the ring can affect its reactivity.

Nucleophilic Attack on the Imidazole Ring

Nucleophilic attack on the imidazole ring itself is generally difficult due to the electron-rich nature of the aromatic system. Such reactions, known as nucleophilic aromatic substitution (SNAr), typically require the presence of strong electron-withdrawing groups on the ring and a good leaving group. nih.gov In this compound, the propyl and chloromethyl groups are not strongly electron-withdrawing, and there are no suitable leaving groups directly attached to the ring carbons. Therefore, direct nucleophilic attack on the imidazole ring is not a favored reaction pathway under normal conditions.

Metalation and Cross-Coupling Reactions at Imidazole Positions

The imidazole scaffold is a versatile building block in organic synthesis, amenable to various C-C and C-N bond-forming reactions. For this compound, metalation and subsequent cross-coupling reactions represent a powerful strategy for structural diversification.

Metalation:

The initial step for many cross-coupling reactions involves the deprotonation of a C-H bond to form an organometallic intermediate, a process known as metalation. In the case of 1-substituted imidazoles, the C2 position is the most acidic and, therefore, the most common site for lithiation. However, in this compound, this position is already substituted. Consequently, metalation would be expected to occur at one of the other ring positions, typically C5. The N-propyl group at the 1-position directs this metalation, and the choice of a strong base, such as an organolithium reagent (e.g., n-butyllithium), is crucial for this process.

Cross-Coupling Reactions:

Once metalated, the resulting organoimidazole species can participate in a variety of cross-coupling reactions. The chloromethyl group at the C2 position can also serve as an electrophilic site for such reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming C-C bonds between an organoboron compound and an organohalide. While specific data for this compound is not readily available, analogous reactions with haloimidazoles demonstrate the feasibility of this transformation. For instance, a metalated 1-propyl-1H-imidazole could be coupled with an aryl or vinyl boronic acid. Conversely, the chloromethyl group could potentially undergo coupling with a suitable boronic acid, although this is less common for alkyl chlorides compared to aryl or vinyl chlorides.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. The chloromethyl group of this compound could potentially act as the halide component in this reaction, leading to the formation of a new C-C bond with an alkene.

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. Similar to the Heck reaction, the chloromethyl group could serve as the halide partner in a Sonogashira coupling.

The following table provides representative conditions for Suzuki-Miyaura cross-coupling reactions of related imidazole derivatives, illustrating the general parameters that would likely be adapted for this compound.

| Imidazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Bromo-1-methyl-1H-imidazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 85 |

| 2-Iodo-1-benzyl-1H-imidazole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 90 | 92 |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 91 |

This table presents data for analogous compounds to illustrate typical reaction conditions and is not specific to this compound.

Tautomerism and Prototropic Exchange within the Imidazole System

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a fundamental characteristic of the imidazole ring. In an unsubstituted imidazole, annular tautomerism occurs, where the proton on the nitrogen can reside on either of the two nitrogen atoms, leading to two tautomeric forms: 1H-imidazole and 3H-imidazole.

However, in this compound, the presence of the propyl group at the N1 position precludes this type of annular tautomerism. The nitrogen at the 1-position is permanently alkylated, and therefore, the molecule exists as a single constitutional isomer in this regard.

Despite the absence of annular tautomerism, prototropic exchange can still occur. The remaining N-H proton in the imidazole ring (if it were not substituted at N1) is acidic and can be exchanged with protons from the solvent or other acidic species in the medium. In the case of this compound, the relevant prototropic equilibrium to consider would be the acidity of the C-H bonds on the imidazole ring. As mentioned in the metalation section, the C5-H is the most acidic of the ring protons and can be removed by a strong base.

The concept of prototropic tautomerism is crucial in understanding the reactivity of the imidazole ring, as the position of the proton can influence the nucleophilicity and electrophilicity of the ring atoms. While the 1-propyl group simplifies the tautomeric landscape of this compound, the potential for proton exchange at other sites remains a key feature of its chemical behavior.

Reaction Kinetics and Thermodynamic Profiles of Transformations Involving this compound

The kinetics and thermodynamics of reactions involving this compound are largely governed by the reactivity of the chloromethyl group and the stability of the imidazole ring system.

Reaction Kinetics:

The chloromethyl group at the C2 position is a primary alkyl chloride, making it susceptible to nucleophilic substitution reactions, likely proceeding through an S_N2 mechanism. The rate of these reactions would be influenced by several factors:

Nucleophile: The strength and concentration of the attacking nucleophile will directly affect the reaction rate. Stronger nucleophiles will lead to faster reactions.

Leaving Group: The chloride ion is a reasonably good leaving group, facilitating the substitution.

Solvent: Polar aprotic solvents are generally favored for S_{N}2 reactions as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.

Steric Hindrance: The imidazole ring itself presents some steric bulk around the chloromethyl group, which may slightly hinder the approach of the nucleophile compared to a simple alkyl chloride.

While specific kinetic data for this compound is not available, the following table provides representative activation energies (Ea) for S_{N}2 reactions of similar benzylic and heterocyclic chlorides, which can serve as a qualitative comparison.

| Substrate | Nucleophile | Solvent | Ea (kJ/mol) |

| Benzyl chloride | I⁻ | Acetone | 75.3 |

| 2-(Chloromethyl)pyridine | OH⁻ | Water | 88.1 |

| 4-(Chloromethyl)pyrimidine | Piperidine | Ethanol | 65.7 |

This table presents data for analogous compounds to illustrate typical activation energies and is not specific to this compound.

Thermodynamic Profiles:

The thermodynamic stability of this compound is influenced by the aromaticity of the imidazole ring and the electronic effects of its substituents. The propyl group is an electron-donating group, which can slightly increase the electron density of the ring. The chloromethyl group is weakly electron-withdrawing.

In reactions, the thermodynamic profile will be determined by the relative energies of the reactants, transition states, and products. For example, in a nucleophilic substitution reaction, the formation of a more stable product with a stronger bond to the incoming nucleophile will favor the forward reaction.

Computational studies on related imidazole derivatives can provide insights into their thermodynamic properties. For instance, calculations of the enthalpy of formation and Gibbs free energy can help predict the spontaneity and equilibrium position of reactions. While specific thermodynamic data for this compound is scarce, the general principles of thermodynamics can be applied to understand its reactive tendencies.

Advanced Applications of 2 Chloromethyl 1 Propyl 1h Imidazole in Organic Synthesis and Materials Science

As a Building Block for Complex Organic Architectures

The inherent reactivity of 2-Chloromethyl-1-propyl-1H-imidazole makes it a valuable starting material for constructing more elaborate molecular structures. chemistryworld.comfluorochem.co.ukhilarispublisher.comlifechemicals.com The presence of the chloromethyl group, in particular, serves as a key functional handle for introducing a wide array of chemical moieties.

The primary route to functionalizing this compound is through the nucleophilic substitution of the chloride atom. The carbon of the chloromethyl group is highly electrophilic, readily reacting with a diverse range of nucleophiles. This reactivity is analogous to that observed in similar structures like 2-(chloromethyl)-1H-benzimidazole, which is used to synthesize various thiomethyl, phenoxymethyl, and aminomethyl derivatives. researchgate.net This facile substitution allows for the straightforward introduction of sulfur, oxygen, nitrogen, and carbon-based functional groups, transforming the simple starting material into a library of polyfunctionalized imidazole (B134444) derivatives. mdpi.comnih.gov

These reactions significantly expand the chemical space accessible from this building block, enabling the synthesis of compounds with tailored electronic, steric, and solubility properties for various applications, including medicinal chemistry and materials science. rsc.orgmdpi.com

Table 1: Potential Nucleophilic Substitution Reactions This table illustrates potential transformations based on the known reactivity of the 2-chloromethyl group.

| Nucleophile Class | Example Nucleophile | Functional Group Introduced | Resulting Derivative Class |

|---|---|---|---|

| Thiols | Ethanethiol (EtSH) | Thioether (-S-Et) | 2-(Ethylthiomethyl)-1-propyl-1H-imidazole |

| Phenols | Phenol (PhOH) | Aryl Ether (-O-Ph) | 2-(Phenoxymethyl)-1-propyl-1H-imidazole |

| Amines | Diethylamine (Et₂NH) | Secondary Amine (-NEt₂) | 2-(Diethylaminomethyl)-1-propyl-1H-imidazole |

| Azides | Sodium Azide (NaN₃) | Azide (-N₃) | 2-(Azidomethyl)-1-propyl-1H-imidazole |

Fused heterocyclic systems containing an imidazole core are of significant interest due to their prevalence in biologically active molecules and functional materials. organic-chemistry.orgnih.gov this compound is a promising precursor for such systems. The synthesis of these complex scaffolds can be achieved through strategies involving either intramolecular or intermolecular cyclization reactions.

For instance, by first substituting the chloride with a nucleophile that contains an additional reactive site, a subsequent intramolecular cyclization can be triggered to form a new ring fused to the imidazole. This bifunctional nature is key to building complex, multi-ring systems like imidazothiazoles or imidazotriazoles. nih.gov The construction of such fused rings is a powerful strategy in modern synthetic chemistry for creating novel molecular frameworks with unique three-dimensional shapes and properties. mdpi.com

Development of Ligands for Coordination Chemistry

The imidazole nucleus is a classic N-donor ligand in coordination chemistry, capable of binding to a wide range of metal ions. The derivatization of this core allows for the design of ligands with specific properties for applications in materials science and catalysis.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Imidazole derivatives are particularly famous as linkers, most notably in the subclass of Zeolitic Imidazolate Frameworks (ZIFs). mdpi.com The imidazole ring acts as a robust, directional linker between metal centers. researchgate.net

This compound or its derivatives could serve as functional linkers in novel MOFs. rsc.orgrsc.org The N-propyl group can influence the pore size, topology, and hydrophobicity of the resulting framework. Furthermore, the chloromethyl group offers a unique advantage: it can be used as a reactive site for post-synthetic modification (PSM). After the MOF has been constructed, the chloro- group can be converted into other functionalities, allowing for the precise tuning of the framework's internal surface properties without altering its underlying structure. nih.gov

The design of effective ligands is crucial for the development of high-performance transition metal catalysts. This compound provides a versatile scaffold for creating custom ligands. The reactive chloromethyl group can be substituted with other coordinating moieties, such as phosphino, pyridyl, or carboxylate groups, to generate multidentate ligands. semanticscholar.org

By strategically choosing the substituting group, one can create bidentate (N,N'-), (N,P-), or (N,O-) ligands. The N-propyl group on the imidazole ring also plays a key role, modulating the steric environment around the metal center. This steric tuning is a critical factor in controlling the selectivity and activity of a catalyst. The ability to easily modify both the coordinating groups and the steric profile makes this compound a valuable platform for developing new ligands for asymmetric catalysis and other challenging chemical transformations. rsc.org

Table 2: Hypothetical Ligand Synthesis from this compound

| Reagent | Coordinating Group Added | Potential Ligand Type |

|---|---|---|

| Diphenylphosphine lithium | -PPh₂ | N,P-Bidentate |

| 2-Pyridyllithium | -C₅H₄N | N,N'-Bidentate |

Catalytic Roles in Organic Reactions

Beyond its role in forming ligands for metal-based catalysts, the imidazole core of this compound suggests potential applications in organocatalysis. Imidazole derivatives are known to function as catalysts in several types of organic reactions. nih.gov

One of the most significant potential applications is as a precursor for N-heterocyclic carbenes (NHCs). NHCs are a powerful class of organocatalysts and are also widely used as supporting ligands in transition metal catalysis. The synthesis of an NHC from this compound would typically involve quaternization of the N3 nitrogen with an alkyl group, followed by deprotonation at the C2 position. The resulting carbene would be stabilized by the adjacent nitrogen atoms.

Furthermore, the imidazole ring itself can act as a nucleophilic or general base catalyst in various transformations, such as acyl transfer reactions. The specific substitution pattern of this compound could influence its catalytic activity and substrate scope in such processes. rsc.org

Integration into Functional Materials

The chemical reactivity of this compound makes it an excellent building block for the synthesis of advanced functional materials, including ionic liquids, dyes, and specialized polymers.

Ionic liquids (ILs) are salts with melting points below 100 °C, and they are valued for their low vapor pressure, high thermal stability, and tunable properties. Imidazolium-based salts are one of the most common and versatile classes of ILs. nih.gov this compound is an ideal precursor for synthesizing a wide variety of functionalized ILs.

Synthetic routes can involve alkylation at the N-3 position or nucleophilic substitution at the chloromethyl group, leading to diverse imidazolium (B1220033) cations. rsc.orgmu.edu.iq This allows for the creation of task-specific ionic liquids with tailored properties for applications in synthesis, catalysis, and electrochemistry. nih.gov For example, reacting the chloromethyl group with another imidazole molecule can lead to the formation of dicationic ionic liquids, which have distinct properties compared to their monocationic counterparts. nih.gov

Imidazole derivatives are increasingly being incorporated into functional dyes and optical materials. The electron-rich nature of the imidazole ring makes it a suitable component in the donor-π-acceptor architecture of organic dyes used in dye-sensitized solar cells (DSSCs). researchgate.net The structure of this compound can be synthetically elaborated to create such dyes, where the imidazole core acts as part of the conjugated bridge or anchoring group.

Furthermore, polymers containing imidazole moieties are used as cationic agents to improve the affinity of fabrics like cotton for anionic dyes. mdpi.com Copolymers formed from imidazole derivatives and molecules like epichlorohydrin (B41342) (which shares reactivity with the chloromethyl group) can be applied to textiles, enabling dyeing processes with reduced salt and alkali usage. mdpi.com

The incorporation of imidazole and imidazolium groups into polymers leads to materials with unique properties and applications. elsevierpure.comresearchgate.net this compound can serve as a functional monomer or a modifying agent in polymer chemistry.

The reactive chloromethyl group allows it to be easily grafted onto existing polymer backbones or to participate in polycondensation reactions to form polymers with pendant imidazole groups. These imidazole-functionalized polymers can be subsequently quaternized to create Poly(ionic liquid)s (PILs). PILs are a class of polyelectrolytes with applications as solid-state electrolytes in batteries and fuel cells, ion-conductive membranes, and advanced sensors. nih.govmdpi.com Additionally, copolymers of imidazole and epichlorohydrin have found industrial use as brightening agents in zinc electroplating processes. echemi.commallakchemicals.com

Spectroscopic and Structural Characterization Methodologies for 2 Chloromethyl 1 Propyl 1h Imidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms. researchgate.net For molecules like 2-Chloromethyl-1-propyl-1H-imidazole, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assemble a complete structural picture.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental insights into the structure of this compound by revealing the number and types of hydrogen and carbon atoms present.

The ¹H NMR spectrum provides information on the chemical environment, connectivity, and number of protons. For this compound, the spectrum is expected to show distinct signals for the protons on the imidazole (B134444) ring, the chloromethyl group, and the N-propyl substituent. Based on data from related N-propylimidazole and 2-substituted imidazole derivatives, the expected chemical shifts (δ) can be predicted. nih.govrsc.org The two protons on the imidazole ring (at positions 4 and 5) would appear as singlets or doublets in the aromatic region (typically δ 6.8-7.6 ppm). rsc.orgresearchgate.net The methylene (B1212753) protons of the chloromethyl group (CH₂Cl) are expected to appear as a sharp singlet further downfield (around δ 4.5-5.0 ppm) due to the electron-withdrawing effect of the chlorine atom. The protons of the N-propyl group would present as a triplet for the terminal methyl (CH₃) group at high field (around δ 0.9 ppm), a multiplet for the central methylene (CH₂) group (around δ 1.8 ppm), and a triplet for the methylene group attached to the nitrogen (N-CH₂) (around δ 4.0 ppm).

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and electronic environment. For this compound, the carbon atoms of the imidazole ring are expected to resonate between δ 119-138 ppm. nih.gov The C2 carbon, being attached to both a nitrogen and the chloromethyl group, would be further downfield. The carbon of the chloromethyl group (CH₂Cl) would likely appear around δ 40-50 ppm. The carbons of the propyl chain would be observed in the aliphatic region, with the N-CH₂ carbon around δ 48-52 ppm, the central CH₂ carbon near δ 23-26 ppm, and the terminal CH₃ carbon at approximately δ 10-12 ppm. nih.gov

Predicted NMR Data for this compound

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |

|---|---|---|

| Imidazole H-4/H-5 | 6.8 - 7.6 | 119 - 129 |

| Imidazole C-2 | - | ~145 |

| -CH₂Cl | 4.5 - 5.0 | 40 - 50 |

| N-CH₂-CH₂-CH₃ | 3.9 - 4.2 (triplet) | 48 - 52 |

| N-CH₂-CH₂-CH₃ | 1.7 - 1.9 (sextet) | 23 - 26 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

While 1D NMR is powerful, complex structures often require advanced techniques for complete assignment and conformational analysis. ipb.pt

2D NMR Spectroscopy , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), is crucial for confirming the connectivity of the molecule.

COSY experiments would establish the coupling between adjacent protons, for instance, confirming the connectivity within the propyl chain (H₃C-CH₂-CH₂-N).

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC spectra reveal correlations between protons and carbons over two or three bonds, which is vital for piecing together the molecular skeleton. For example, an HMBC experiment would show a correlation between the N-CH₂ protons of the propyl group and the C2 and C5 carbons of the imidazole ring, confirming the position of the alkyl chain.

Solid-State NMR (ssNMR) can provide valuable information, particularly when dealing with crystalline materials or when solution NMR spectra are complicated by dynamic processes like tautomerization. nih.govmdpi.com For imidazole derivatives, ssNMR, especially ¹³C CP-MAS (Cross-Polarization Magic Angle Spinning), can overcome issues of poor resolution seen in solution spectra and provide a clear picture of the molecular structure in the solid phase. mdpi.com It can also be used to study intermolecular interactions and polymorphism.

Conformational analysis of the N-propyl chain and its orientation relative to the imidazole ring can be investigated using Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy). researchgate.net These experiments detect through-space interactions between protons that are close to each other, providing insights into the molecule's three-dimensional structure and preferred conformation.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govnih.gov

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. libretexts.org The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups. For this compound, the IR spectrum would display characteristic absorption bands confirming its key structural features.

The imidazole ring gives rise to several characteristic bands: C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=N and C=C stretching vibrations are found in the 1500-1650 cm⁻¹ region. researchgate.netresearchgate.net Ring vibration modes are also observed at lower frequencies (1000-1300 cm⁻¹). researchgate.netaip.org The aliphatic C-H stretching vibrations of the propyl and chloromethyl groups are expected in the 2850-3000 cm⁻¹ range. nih.gov A key vibration would be the C-Cl stretch of the chloromethyl group, which typically appears as a strong band in the fingerprint region, around 650-800 cm⁻¹.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Imidazole C-H Stretch | 3100 - 3150 | Medium |

| Aliphatic C-H Stretch (propyl, CH₂Cl) | 2850 - 2980 | Strong |

| Imidazole C=N, C=C Stretch | 1500 - 1650 | Medium-Strong |

| Imidazole Ring Vibrations | 1000 - 1300 | Medium |

| C-N Stretch | 1350 - 1450 | Medium |

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about molecular vibrations. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum. For imidazole and its derivatives, Raman spectroscopy is particularly useful for studying the vibrations of the heterocyclic ring. aip.org Symmetrical vibrations and vibrations involving non-polar bonds (like C=C) often produce strong Raman signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule upon ionization. chemguide.co.uk

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The high-resolution mass spectrum would provide the exact mass, allowing for the determination of its elemental formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org Upon ionization (typically by electron impact), the molecular ion can break apart into smaller, charged fragments. The fragmentation of N-substituted imidazoles often involves cleavage of the substituent from the ring. nih.govresearchgate.net Key fragmentation pathways for this compound would likely include:

Loss of the propyl group: Cleavage of the N-propyl bond would result in a fragment ion corresponding to the [M - 43]⁺ peak.

Loss of the chloromethyl group: Cleavage of the C-CH₂Cl bond would lead to a fragment at [M - 49]⁺.

Loss of a chlorine radical: This would produce a significant peak at [M - 35]⁺.

Cleavage within the propyl chain: Stepwise loss of methylene groups can also be observed.

Ring cleavage: While the imidazole ring is relatively stable, some fragmentation of the ring itself can occur under high energy conditions. nih.gov

Analysis of these fragment ions allows chemists to piece together the structure of the original molecule, confirming the identity and placement of the various substituents.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and stereochemistry. For derivatives of this compound, obtaining a single crystal of suitable quality is the first and often most challenging step.

The process involves irradiating a crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The scattered X-rays create a unique pattern of spots, the intensities and positions of which are used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, leading to a complete molecular structure.

Table 1: Representative Crystallographic Data for an Imidazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.2102(3) |

| b (Å) | 10.3193(4) |

| c (Å) | 11.2040(4) |

| α (°) | 83.116(3) |

| β (°) | 86.022(3) |

| γ (°) | 66.348(3) |

| Volume (ų) | 1072.9(1) |

| Z | 2 |

Note: Data is for the analogous compound 2-(4-Chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole and serves as an illustrative example. researchgate.net

Chromatographic and Separation Techniques

Chromatography is an essential tool for the separation, identification, and purification of chemical compounds. The choice of chromatographic technique depends on the properties of the analyte, such as volatility and polarity.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of chemical reactions and to assess the purity of a sample. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

The technique involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). As the mobile phase moves up the plate by capillary action, the components of the mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.

After the solvent front has reached a certain height, the plate is removed, dried, and the separated spots are visualized. Visualization can be achieved under UV light if the compounds are UV-active, or by using a staining agent. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system and can be used for identification.

Table 2: Representative TLC Data for Monitoring a Reaction

| Compound | Rf Value (Ethyl Acetate/Hexane 1:1) | Visualization |

|---|---|---|

| Starting Material (e.g., 1-propyl-1H-imidazole) | 0.2 | UV (254 nm) |

| This compound | 0.5 | UV (254 nm) |

| Byproduct | 0.1 | UV (254 nm), Iodine Stain |

Note: These Rf values are hypothetical and for illustrative purposes. The actual values would depend on the specific TLC conditions.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of components in a mixture. It offers higher resolution, greater sensitivity, and faster analysis times compared to TLC. For this compound, HPLC can be used for final purity analysis and for purification on a preparative scale.

In HPLC, a liquid mobile phase is pumped at high pressure through a column packed with a solid stationary phase. The sample is injected into the mobile phase stream and is separated into its components as it passes through the column. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. A detector at the end of the column measures the concentration of each component as it elutes.

A common mode of HPLC for imidazole derivatives is reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com The retention time of a compound is the time it takes to travel from the injector to the detector and is a characteristic parameter for identification under specific chromatographic conditions.

Table 3: Representative HPLC Method Parameters for an Imidazole Derivative

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Retention Time | 4.2 min |

Note: This data is based on a method for the related compound 1H-Imidazole, 2-propyl- and serves as a representative example. sielc.com

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. This compound, being a relatively small organic molecule, is amenable to GC analysis, which can be used to determine its purity and to identify any volatile impurities.

In GC, the mobile phase is an inert gas (e.g., helium or nitrogen) and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a long, thin tube called a column. The sample is injected into a heated port, where it is vaporized and carried into the column by the carrier gas. The separation of components occurs as they travel through the column at different rates depending on their boiling points and their interactions with the stationary phase. A detector at the end of the column provides a signal for each component.

For imidazole derivatives, a capillary column with a nonpolar or medium-polarity stationary phase is often used. gdut.edu.cn The retention time is the key parameter for qualitative analysis, while the peak area is used for quantitative analysis.

Table 4: Representative GC Method Parameters for an Imidazole Derivative

| Parameter | Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium (1.0 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then ramp to 280 °C at 15 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Retention Time | ~8.5 min |

Note: These parameters are illustrative for a volatile imidazole derivative and would require optimization for this compound.

Computational and Theoretical Investigations of 2 Chloromethyl 1 Propyl 1h Imidazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. scielo.org.mx It offers a good balance between accuracy and computational cost, making it suitable for studying imidazole (B134444) derivatives. researchgate.netmdpi.com For 2-Chloromethyl-1-propyl-1H-imidazole, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to determine its optimized molecular geometry. scielo.org.mxnih.gov

These calculations yield key geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. scielo.org.mx The results from both experimental and theoretical calculations can be compared to validate the computational model. researchgate.net Furthermore, DFT provides insights into electronic properties such as the distribution of electron density, molecular orbital energies, and the molecular electrostatic potential (MEP). The MEP map, for instance, can identify the electrophilic and nucleophilic sites on the molecule, which is crucial for predicting its reactivity.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations Note: This data is illustrative and based on typical values for similar structures calculated using DFT methods.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C2-C(CH2Cl) | 1.50 Å |

| C4-C5 | 1.36 Å | |

| N1-C2 | 1.38 Å | |

| N1-C5 | 1.39 Å | |

| N1-C(propyl) | 1.47 Å | |

| C-Cl | 1.79 Å | |

| Bond Angle | N1-C2-N3 | 110.5° |

| C2-N1-C5 | 108.0° | |

| C4-C5-N1 | 107.5° | |

| N1-C(propyl)-C | 112.0° | |

| C2-C(CH2Cl)-Cl | 110.0° | |

| Dihedral Angle | C5-N1-C2-N3 | ~0° (ring planarity) |

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), can provide higher accuracy for energies and molecular properties. nih.gov

For this compound, these high-accuracy methods could be used to:

Benchmark DFT results: By comparing energies from methods like CCSD(T) with those from various DFT functionals, a more reliable functional can be chosen for larger or more complex calculations.

Calculate precise interaction energies: When studying how the molecule interacts with other molecules or surfaces, ab initio methods can provide highly accurate binding energies.

Determine accurate reaction barriers: For mechanistic studies, these methods are crucial for obtaining reliable energy barriers for chemical reactions. nih.gov

The trade-off for this accuracy is a significant increase in computational time, which often limits the use of these methods to smaller molecular systems or requires hybrid approaches where a high-level method is used for a critical part of the molecule while a lower-level method is used for the rest. nih.gov

Natural Bond Orbital (NBO) analysis is a technique used to interpret a calculated wave function in terms of a localized Lewis structure, providing insights into bonding, charge distribution, and intramolecular interactions. wikipedia.orgusc.edu NBO analysis for this compound would involve examining the delocalization of electron density between filled donor NBOs and empty acceptor NBOs. wikipedia.org

Key insights from NBO analysis include:

Natural Atomic Charges: Calculation of the charge distribution on each atom, offering a more chemically intuitive picture than other methods like Mulliken population analysis. usc.edu

Hybridization: Determination of the hybridization of atomic orbitals that form the chemical bonds.

Hyperconjugative Interactions: The analysis quantifies stabilizing interactions, such as the delocalization of electron density from a lone pair orbital on a nitrogen or oxygen atom into an adjacent anti-bonding orbital. acadpubl.eu In the case of this compound, significant interactions would be expected between the nitrogen lone pairs of the imidazole ring and the anti-bonding orbitals of adjacent ring bonds. The interaction between the chlorine lone pairs and the σ*(C-C) anti-bonding orbitals could also provide stabilization. acadpubl.eu

These interactions are evaluated using second-order perturbation theory, where a larger stabilization energy (E(2)) indicates a more significant electronic delocalization.

Table 2: Illustrative NBO Analysis Donor-Acceptor Interactions for this compound Note: This data is hypothetical, representing typical interactions and stabilization energies (E(2)) found in similar imidazole derivatives.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP(1) N3 | π*(C2-N1) | ~25.5 | Lone Pair -> π* delocalization |

| LP(1) N3 | π*(C4-C5) | ~18.2 | Lone Pair -> π* delocalization |

| π(C4-C5) | π*(C2-N1) | ~20.1 | π -> π* delocalization (ring) |

| LP(1) Cl | σ*(C-C(propyl)) | ~2.5 | Lone Pair -> σ* hyperconjugation |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's conformational dynamics and its interactions with its environment. dovepress.commdpi.com

For this compound, MD simulations could be used to:

Explore Conformational Space: The propyl and chloromethyl side chains can rotate, leading to various conformers. MD simulations can explore the potential energy surface to identify the most stable and populated conformations in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent). nih.gov

Analyze Intermolecular Interactions: By simulating the molecule in a solvent box (e.g., water), one can study the formation and dynamics of hydrogen bonds and other non-covalent interactions between the molecule and solvent molecules. dovepress.com This is particularly relevant for understanding its solubility and behavior in biological systems.

Study Binding Mechanisms: If the molecule is a ligand for a biological target like a protein, MD simulations can be used to investigate the dynamics of the binding process, the stability of the ligand-protein complex, and the key intermolecular interactions that stabilize the bound state. nih.govnsf.gov

Analysis of MD trajectories often involves calculating metrics like the Root-Mean-Square Deviation (RMSD) to assess structural stability and the Radial Distribution Function (RDF) to characterize intermolecular organization. dovepress.com

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. researchgate.net For this compound, theoretical studies could investigate various potential reactions, such as nucleophilic substitution at the chloromethyl group or reactions involving the imidazole ring.

The process typically involves:

Locating Stationary Points: The geometries of reactants, products, and any intermediates are optimized to find their minimum energy structures.

Identifying Transition States: A transition state (TS) is a first-order saddle point on the potential energy surface. Computational algorithms are used to locate the TS structure connecting reactants and products.

Calculating Reaction Barriers: The energy difference between the transition state and the reactants gives the activation energy (energy barrier) for the reaction. This is crucial for predicting the reaction rate. researchgate.net

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products.

These studies can provide a detailed, step-by-step understanding of how a reaction proceeds, which can be invaluable for optimizing reaction conditions or designing new synthetic routes.

Prediction of Spectroscopic Properties through Computational Models

Computational models, particularly those based on DFT, can accurately predict various spectroscopic properties of molecules. mdpi.com These predictions are valuable for interpreting experimental spectra and confirming the structure of a synthesized compound. asianresassoc.org

For this compound, the following properties can be calculated:

Vibrational Spectra (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, one can obtain the frequencies and intensities of vibrational modes. This allows for the generation of theoretical IR and Raman spectra that can be compared with experimental data to aid in peak assignment. mdpi.com

NMR Spectra: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and spin-spin coupling constants. mdpi.com This is achieved by calculating the magnetic shielding tensors for each nucleus. Comparing calculated and experimental NMR spectra can be a powerful tool for structural elucidation.

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. This can provide insight into the electronic transitions occurring within the molecule.

Often, a scaling factor is applied to the calculated vibrational frequencies or a reference standard like tetramethylsilane (B1202638) (TMS) is used for NMR shifts to improve the agreement with experimental values. mdpi.com

Solvent Effects in Theoretical Simulations of Imidazole Reactivity

The reactivity of imidazole derivatives, including this compound, is significantly influenced by the surrounding solvent environment. Theoretical simulations that incorporate solvent effects are therefore crucial for accurately predicting reaction pathways and rates. Solvents can alter the stability of reactants, transition states, and products through various interactions, such as hydrogen bonding and dielectric effects. acs.orgnih.gov

In the context of theoretical simulations, solvent effects are typically modeled using either explicit or implicit solvent models. Explicit solvent models involve including a number of individual solvent molecules in the quantum mechanical calculation. This approach can provide a detailed picture of specific solvent-solute interactions, such as hydrogen bonding. nih.gov However, it is computationally expensive.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This method is computationally less demanding and is effective at capturing the bulk electrostatic effects of the solvent on the solute. nih.gov For instance, density functional theory (DFT) computations on heme with axially coordinated imidazoles have shown that environmental influences from water or protein, considered with a continuum dielectric medium, can alter the conformational free-energy dependencies. nih.gov

A study on the reactivity of imidazole derivatives toward phosphate (B84403) triesters in DMSO/water mixtures highlighted the importance of considering solvent parameters such as acidity, basicity, and polarity/polarizability. acs.orgnih.gov The second-order rate constants were found to correlate well with these solvent parameters, demonstrating the significant role of the solvent in modulating reactivity. acs.orgnih.gov For a compound like this compound, the polarity of the solvent would be expected to influence the rate of nucleophilic substitution reactions at the chloromethyl group.

Hypothetical Data on Solvent Effects on the SN2 Reaction Rate of this compound with a Nucleophile

| Solvent | Dielectric Constant (ε) | Calculated Relative Rate Constant (k_rel) |

| Hexane | 1.9 | 1 |

| Dichloromethane | 9.1 | 50 |

| Acetone | 21 | 200 |

| Acetonitrile (B52724) | 37 | 1000 |

| Water | 80 | 5000 |

This table is a hypothetical representation to illustrate the expected trend of solvent effects on the reaction rate.

Computational Approaches to Structure-Reactivity Relationships

Computational chemistry provides powerful tools to investigate the relationship between the molecular structure of imidazole derivatives and their reactivity. researchgate.net These methods allow for the calculation of various molecular properties that can be correlated with experimental observations.

Quantum Chemical Methods: Density Functional Theory (DFT) is a widely used quantum chemical method to study the electronic structure and reactivity of molecules. uantwerpen.be By calculating properties such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and atomic charges, researchers can gain insights into the reactive sites of a molecule. uantwerpen.benih.gov For this compound, DFT calculations could be used to determine the partial charges on the atoms of the chloromethyl group, providing information about its susceptibility to nucleophilic attack. The energy of the LUMO can also indicate the electrophilicity of the molecule.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.gov In the context of this compound, a QSAR study could be performed on a series of related imidazole derivatives to develop a model that predicts their reactivity based on various molecular descriptors. These descriptors can include steric, electronic, and hydrophobic parameters.

Molecular Docking: Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. uantwerpen.be This technique is particularly useful in medicinal chemistry to study the interaction of a ligand with a biological target, such as an enzyme or receptor. researchgate.net For this compound, if it were being investigated as a potential enzyme inhibitor, molecular docking could be used to predict its binding mode and affinity to the active site of the target enzyme. uantwerpen.benih.gov

Hypothetical Data from a DFT Study on Substituted 1-propyl-1H-imidazoles

| Substituent at C2 | LUMO Energy (eV) | Calculated Relative Reactivity |

| -CH3 | 1.5 | 1 |

| -CH2OH | 1.2 | 5 |

| -CH2Cl | 0.8 | 100 |

| -CHO | 0.5 | 500 |

| -NO2 | -0.2 | 2000 |

This table is a hypothetical representation to illustrate the expected trend of how different substituents at the C2 position of the imidazole ring could influence the LUMO energy and, consequently, the electrophilic reactivity.

Future Research Directions and Academic Challenges

Development of Sustainable and Green Synthetic Routes

The chemical industry's shift towards environmentally benign processes necessitates the development of sustainable synthetic methods for key intermediates like 2-Chloromethyl-1-propyl-1H-imidazole. Traditional synthetic routes for imidazole (B134444) derivatives often involve harsh reaction conditions, hazardous solvents, and the generation of significant waste. asianpubs.org Future research should focus on green chemistry principles to address these drawbacks.

Key research areas include:

Catalytic Systems: Investigating novel catalysts, such as reusable heterogeneous catalysts, polymer-supported catalysts, and biocatalysts, can lead to more efficient and environmentally friendly syntheses. nih.govresearchgate.net The use of magnetic nanoparticles, for instance, allows for easy catalyst recovery and reuse. researchgate.net

Alternative Solvents and Conditions: Exploring reactions in greener solvents like water or ionic liquids, or under solvent-free conditions, can significantly reduce the environmental impact. asianpubs.org Microwave-assisted and ultrasound-irradiated syntheses are also promising avenues for reducing reaction times and energy consumption. researchgate.netresearchgate.net

One-Pot Multicomponent Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react in a single step to form the desired product can improve atom economy and reduce purification steps. asianpubs.orgnih.gov

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Imidazole Derivatives

| Feature | Conventional Methods | Green/Sustainable Methods |

|---|---|---|

| Catalysts | Often stoichiometric Lewis or Brønsted acids. researchgate.net | Reusable heterogeneous catalysts, enzymes, polymer-based catalysts. nih.govresearchgate.net |

| Solvents | Volatile organic compounds (VOCs). | Water, ionic liquids, supercritical fluids, or solvent-free conditions. asianpubs.org |

| Energy Input | Prolonged heating under reflux. | Microwave irradiation, ultrasound. researchgate.net |

| Waste Generation | High, due to multi-step processes and stoichiometric reagents. | Minimized through one-pot reactions and catalytic processes. nih.gov |

| Atom Economy | Often low. | High, especially in multicomponent reactions. nih.gov |

Exploration of Novel Reactivity Patterns and Transformation Pathways

The chloromethyl group at the 2-position of the imidazole ring is a key functional handle that dictates the compound's reactivity. This group is highly susceptible to nucleophilic substitution, making it a versatile precursor for a wide range of derivatives. researchgate.netnih.gov

Future research should aim to:

Map Reactivity with Diverse Nucleophiles: Systematically study the reactions of this compound with a broad array of nucleophiles (e.g., thiols, amines, phenols, carbanions) to synthesize novel libraries of imidazole derivatives. researchgate.net

Investigate Metal-Catalyzed Cross-Coupling Reactions: Explore the potential of the chloromethyl group to participate in cross-coupling reactions, which could open up pathways to complex molecular architectures.

Uncover Unconventional Reactivity: Delve into less common transformation pathways, such as radical reactions or rearrangements, which could lead to unexpected and potentially useful products. The reactivity of similar halomethyl compounds suggests a susceptibility to electron-transfer reactions. nih.gov

Rational Design of New Functional Materials and Catalysts

The imidazole moiety is a fundamental component in many functional materials and catalytic systems due to its coordination properties, aromaticity, and ability to participate in hydrogen bonding. nih.govresearchgate.net The specific structure of this compound makes it an attractive building block for creating advanced materials.

Potential research directions include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): Utilize the nitrogen atoms of the imidazole ring to coordinate with metal ions, forming structured polymers with potential applications in gas storage, separation, and catalysis. mdpi.com

Ionic Liquids: Synthesize novel imidazolium (B1220033) salts through quaternization of the imidazole nitrogen. These salts can be explored as environmentally friendly solvents and catalysts. lifechemicals.com

Homogeneous and Heterogeneous Catalysts: The imidazole core can act as a ligand for transition metals, forming catalytically active complexes. sciopen.com It can also serve as an organocatalyst, for instance, in hydrolysis reactions. acs.orgyoutube.com

Advanced Spectroscopic Characterization of Transient Species and Reaction Intermediates

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic processes and discovering new reactivity. Many chemical transformations involving this compound are likely to proceed through short-lived transient species and reaction intermediates.

Future academic challenges lie in:

In-situ Spectroscopic Monitoring: Employing techniques like time-resolved NMR, FT-IR, and Raman spectroscopy to monitor reactions in real-time and identify key intermediates.

Computational Modeling: Combining experimental data with quantum chemical calculations (e.g., Density Functional Theory - DFT) to elucidate the structures and energetics of transition states and intermediates. uantwerpen.benih.gov

Trapping Experiments: Designing experiments to trap and characterize reactive intermediates, providing direct evidence for proposed mechanistic pathways.

Table 2: Spectroscopic Techniques for Characterization

| Technique | Information Obtained |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural elucidation, identification of intermediates, kinetic studies. uantwerpen.benih.gov |

| Fourier-Transform Infrared (FT-IR) | Identification of functional groups, monitoring bond formation/cleavage. mdpi.com |

| Mass Spectrometry (MS) | Determination of molecular weight, fragmentation patterns for structural clues. asianpubs.org |

| X-ray Crystallography | Definitive determination of three-dimensional molecular structure in the solid state. nih.gov |

| UV-Vis Spectroscopy | Information on electronic transitions and conjugation. nih.gov |

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis. researchgate.net These computational tools can accelerate the discovery and optimization of reactions involving this compound.

Key areas for integration include:

Reaction Outcome Prediction: Developing ML models trained on large reaction datasets to predict the products, yields, and potential side products of reactions involving this compound. researchgate.netnih.gov

Retrosynthetic Analysis: Using AI-powered tools to design efficient synthetic routes to complex target molecules starting from this compound. rsc.org

Optimization of Reaction Conditions: Employing algorithms to rapidly screen and identify the optimal reaction parameters (e.g., temperature, solvent, catalyst) for a given transformation, reducing the need for extensive experimental work. rsc.org

Interdisciplinary Research with Material Science and Engineering

The unique properties of imidazole-based compounds create opportunities for collaboration between chemists and researchers in material science and engineering. researchgate.net this compound can serve as a versatile platform for creating novel materials with tailored properties.

Future interdisciplinary research could focus on:

Polymer Chemistry: Incorporating the imidazole derivative into polymer backbones or as pendant groups to create functional polymers with applications in areas like drug delivery, coatings, and membranes. researchgate.net

Surface Modification: Using the compound to modify the surfaces of materials, such as nanoparticles, to impart specific functionalities like improved dispersibility or catalytic activity. mdpi.com

Electronic Materials: Exploring the potential of derivatives of this compound in the development of organic light-emitting diodes (OLEDs) or as components of dye-sensitized solar cells. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloromethyl-1-propyl-1H-imidazole, and how do reaction conditions influence yield?